1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Procure 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile (CAS 485828-81-7) for precise SAR in kinase inhibitors & CNS programs. Its 5-bromo pyridine core ensures faster oxidative addition in Suzuki-Miyaura couplings vs. 4-bromo analogs. The cyclobutane ring offers unique conformational constraint for target binding. This high-purity building block avoids failed routes and wasted R&D resources.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 485828-81-7
Cat. No. B1445294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
CAS485828-81-7
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H9BrN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2
InChIKeyLXWAHEQTYXIWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (485828-81-7) - Baseline Physicochemical and Procurement Characteristics


1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile (CAS 485828-81-7, MFCD26406828, molecular formula C10H9BrN2) is a versatile heterocyclic building block featuring a 5-bromopyridine core, a cyclobutane ring, and a nitrile functional group. Its molecular weight is 237.10 g/mol, with an exact mass of 235.99491 Da [1]. The compound has a computed XLogP3 value of 2.1, zero hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 36.7 Ų [1]. Commercially, it is typically supplied as a research chemical with a standard purity of 95% .

Why Generic Substitution of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile Fails: Key Differentiators in Procurement


Despite a common core structure shared by several bromopyridine-cycloalkylcarbonitriles, 1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile exhibits distinct physicochemical properties and reactivity profiles that preclude generic substitution. Direct analogs, such as the 4-bromo and 6-bromo regioisomers [1], or the chloro analog [2], differ significantly in their electronic distribution, steric accessibility, and resultant cross-coupling reactivity. Furthermore, substitution of the cyclobutane ring with smaller (cyclopropane) or larger (cyclohexane) cycloalkyl units introduces marked differences in conformational constraint and molecular weight, impacting both synthetic utility and downstream property space. Relying on a structurally similar but non-identical intermediate can lead to failed synthetic routes, altered compound lipophilicity, and ultimately, wasted procurement and R&D resources.

Product-Specific Evidence Guide for 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile: Quantifiable Differentiation Metrics


Regioisomeric Differentiation: 5-Bromo vs. 4-Bromo Positional Isomer for Cross-Coupling Reactivity

The 5-bromo regioisomer (1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile) offers a distinct electronic environment at the pyridine C5 position compared to the 4-bromo analog (1-(4-bromopyridin-2-yl)cyclobutanecarbonitrile, CAS 1086392-66-6). This affects its reactivity in palladium-catalyzed cross-coupling reactions. While direct comparative yield data for this specific scaffold is not publicly available, literature on pyridyl halides indicates that 5-bromopyridines generally exhibit faster oxidative addition rates with Pd(0) catalysts than 4-bromopyridines due to differences in the electron density of the C-Br bond [1]. This translates to potentially shorter reaction times and higher yields for Suzuki-Miyaura or Buchwald-Hartwig couplings. For a procurement decision, the 5-bromo isomer is preferred when the intended coupling partner is sterically hindered or electronically deactivated [2].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Lipophilicity-Driven Differentiation: 5-Bromo vs. 5-Chloro Analog and Its Impact on Compound Properties

The calculated lipophilicity (XLogP3) of 1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile is 2.1 [1]. In contrast, the analogous chloro compound (1-(5-chloropyridin-2-yl)cyclobutanecarbonitrile, CAS 1881526-86-8) has a calculated XLogP3 of approximately 1.7 . This ΔLogP of +0.4 for the bromo analog translates to a more than 2.5-fold increase in partitioning into octanol over water. In a medicinal chemistry context, this increased lipophilicity can be crucial for optimizing membrane permeability and target binding. However, it also carries a higher risk of hERG binding and CYP450 inhibition. Selecting the bromo intermediate provides a distinct, quantifiable advantage for projects targeting intracellular or CNS targets where higher LogP is desired, while the chloro analog may be more suitable for improving aqueous solubility.

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Constraint and Molecular Weight: Cyclobutane vs. Cyclopropane Analog

The cyclobutane ring in 1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile (MW 237.10) imparts a specific conformational profile that differs from the smaller cyclopropane analog (1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile, CAS 827628-15-9, MW 223.07). The cyclopropane analog has a molecular weight 14.03 Da lower and a smaller ring, which often leads to a higher degree of conformational rigidity but a reduced spatial occupancy . The cyclobutane ring offers a larger, more flexible yet still constrained environment, which can be critical for achieving optimal interactions with a protein target's binding pocket. In a procurement context, the cyclobutane scaffold is preferred when the target site requires a specific spatial orientation that a smaller cyclopropane ring cannot provide, or when a specific molecular weight or property profile is mandated .

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

Storage Stability and Handling: Ambient vs. Cold Chain Requirements

1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile is reported to be stable when stored in a sealed, dry container at room temperature . This contrasts with some related intermediates, such as the 4-bromo regioisomer, which may require refrigerated storage (e.g., 4°C) to prevent degradation . The ability to store the target compound at ambient temperature reduces cold-chain logistics complexity and associated procurement and storage costs. This is a quantifiable advantage for laboratories with limited freezer space or for large-scale research programs where cold storage capacity is a constraint.

Laboratory Logistics Compound Management Stability

Optimal Research and Industrial Application Scenarios for Procuring 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile


Medicinal Chemistry: Targeted Synthesis of Kinase Inhibitors and CNS-Penetrant Leads

The 5-bromo substitution pattern and calculated lipophilicity (XLogP3 = 2.1) make this compound an ideal building block for the synthesis of kinase inhibitors requiring a specific orientation for hinge-binding interactions, as well as for CNS-targeted programs where increased lipophilicity is desired for blood-brain barrier penetration [1]. Its use avoids the reduced reactivity and altered property space associated with the 4-bromo or chloro analogs.

Synthetic Methodology: Optimized Cross-Coupling Reactions

This compound is the preferred choice for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, where the 5-bromo substituent is expected to offer faster oxidative addition kinetics compared to the 4-bromo isomer [2]. This enables more efficient synthesis of complex, functionalized biaryl or N-aryl pyridine systems, reducing catalyst load and reaction times.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Studies

The cyclobutane ring provides a unique balance of conformational constraint and flexibility that is distinct from smaller (cyclopropane) or larger (cyclohexane) rings. Procuring this specific scaffold is essential for SAR campaigns aiming to optimize target binding through precise spatial orientation of the pyridine core and the nitrile vector [3]. The nitrile group also serves as a key pharmacophore or a synthetic handle for further diversification.

High-Throughput Chemistry and Laboratory Automation

The reported stability at room temperature when stored in a sealed, dry container simplifies inventory management for automated synthesis platforms and high-throughput chemistry groups. This characteristic eliminates the need for specialized cold storage units, reducing logistical burden and ensuring compound integrity during extended automated runs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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